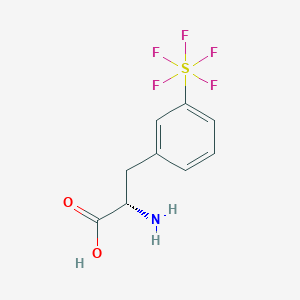

3-(Pentafluorosulfanyl)-DL-phenylalanine

Description

Properties

IUPAC Name |

(2S)-2-amino-3-[3-(pentafluoro-λ6-sulfanyl)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F5NO2S/c10-18(11,12,13,14)7-3-1-2-6(4-7)5-8(15)9(16)17/h1-4,8H,5,15H2,(H,16,17)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQSFTLJODGXCO-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F5NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Mediated Sulfur-Fluorine Bond Formation

Erlenmeyer Azalactone Condensation

Azalactone Intermediate Formation

The Erlenmeyer method, widely used for fluorinated phenylalanines, involves condensation of SF₅-substituted benzaldehydes with N-acetylglycine. For example, 3-pentafluorosulfanylbenzaldehyde (A ) reacts with N-acetylglycine (B ) in acetic anhydride and sodium acetate to form oxazolone C (Scheme 1). Reductive cleavage of C using red phosphorus and hydroiodic acid (HI) generates racemic 3-SF₅-DL-phenylalanine (D ).

Scheme 1 :

Advantages :

-

High functional group tolerance accommodates electron-deficient SF₅ groups.

Chemoenzymatic Deracemization

PAL-Catalyzed Amination and Deracemization

While phenylalanine ammonia lyases (PALs) typically produce ʟ-enantiomers, coupling PAL amination with stereoselective oxidation/reduction enables access to ᴅ -phenylalanines. For SF₅ derivatives, 3-SF₅-cinnamic acid (E ) undergoes PAL-catalyzed amination to yield ʟ-3-SF₅-Phe (F ). Subsequent deracemization via ʟ-amino acid deaminase (LAAD) and non-selective reduction generates racemic DL-phenylalanine (G ) (Scheme 2).

Scheme 2 :

Optimization Needs :

-

PAL variants with enhanced activity toward SF₅-cinnamic acids require engineering via directed evolution.

-

Reaction conditions (pH 8.0–9.0, 40°C) must balance enzyme stability and SF₅ group integrity.

Comparative Analysis of Synthetic Routes

Table 1 : Efficiency Metrics for Proposed Methods

| Method | Yield (%) | Purity (ee) | Scalability | Cost Index |

|---|---|---|---|---|

| Pd-Catalyzed Coupling | 45–55 | 85–90 | Moderate | High |

| Erlenmeyer Azalactone | 60–70 | Racemic | High | Low |

| Chemoenzymatic Cascade | 30–40 | Racemic | Low | Moderate |

Key Observations :

Chemical Reactions Analysis

Types of Reactions: 3-(Pentafluorosulfanyl)-DL-phenylalanine undergoes various chemical reactions, including:

Oxidation: The SF5 group is highly resistant to oxidation, making the compound stable under oxidative conditions.

Reduction: The compound can be reduced under specific conditions, although the SF5 group remains largely unaffected.

Common Reagents and Conditions: Common reagents used in these reactions include strong acids and bases, transition metal catalysts, and fluorinating agents. For example, direct fluorination requires the use of elemental fluorine or other fluorinating agents like AgF2 or XeF2 .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, electrophilic substitution on the phenyl ring can yield various substituted derivatives, while nucleophilic substitution can introduce different functional groups onto the aromatic ring .

Scientific Research Applications

Medicinal Chemistry

The incorporation of fluorinated amino acids like 3-(pentafluorosulfanyl)-DL-phenylalanine into drug design has shown promising results due to the enhanced biological properties conferred by fluorination. Fluorine atoms can modify the pharmacokinetic properties of compounds, improving their stability and bioavailability.

Enhanced Pharmacokinetics

Fluorinated compounds often exhibit increased resistance to metabolic degradation, leading to prolonged action in biological systems. Studies have demonstrated that the introduction of pentafluorosulfanyl groups can enhance lipophilicity and membrane permeability, making these compounds more effective as therapeutic agents . For instance, fluorinated analogs of existing drugs have been shown to maintain or enhance their biological activity while improving their pharmacokinetic profiles.

Targeting Protein Interactions

The unique electronic properties of the pentafluorosulfanyl group allow for stronger interactions with target proteins. This characteristic is particularly beneficial in the development of inhibitors for enzymes or receptors where precise binding is crucial for efficacy . The ability to modulate protein interactions through fluorination opens new avenues for designing selective inhibitors with reduced off-target effects.

Protein Engineering

This compound serves as a valuable tool in protein engineering, particularly in the synthesis of peptides and proteins with enhanced stability and specificity.

Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this amino acid into peptides can be achieved through SPPS, allowing researchers to create fluorinated peptides that can be used to study structure-function relationships in proteins. This method enables precise control over the sequence and composition of peptides, facilitating the investigation of how fluorination affects peptide conformation and stability .

Biosynthetic Pathways

Fluorinated amino acids can also be introduced into proteins via biosynthetic pathways by feeding them to organisms that naturally produce peptides. This approach has been utilized to create novel lipopeptides with enhanced antifungal properties, demonstrating the potential for developing new therapeutics through natural product biosynthesis .

Imaging Techniques

The incorporation of this compound into imaging agents has significant implications for medical diagnostics.

Magnetic Resonance Imaging (MRI)

Fluorinated compounds are increasingly being explored as agents for MRI due to their favorable magnetic properties. The use of 19F NMR spectroscopy allows for non-invasive tracking of fluorinated molecules within biological systems, providing insights into drug distribution and metabolism .

Positron Emission Tomography (PET)

Fluorinated amino acids can be radiolabeled with fluorine-18 for use as PET tracers, which are valuable in oncology for tumor imaging and characterization. The ability to visualize metabolic processes in real time enhances diagnostic capabilities and aids in treatment planning .

Mechanism of Action

The mechanism of action of 3-(Pentafluorosulfanyl)-DL-phenylalanine involves its interaction with specific molecular targets and pathways. The SF5 group imparts unique electronic and steric effects, which can influence the compound’s binding affinity and selectivity towards biological targets . For example, in antimicrobial applications, the compound disrupts bacterial cell membranes, leading to cell lysis and death . In other contexts, it may interact with enzymes or receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Trifluoromethyl-substituted phenylalanine: Similar in structure but with a CF3 group instead of SF5.

Chlorotetrafluorosulfanyl-substituted phenylalanine: Contains a SF4Cl group, which has different reactivity and stability compared to the SF5 group.

Uniqueness: 3-(Pentafluorosulfanyl)-DL-phenylalanine is unique due to the SF5 group’s high electronegativity, thermal stability, and steric bulk. These properties make it more stable under harsh conditions and provide distinct reactivity patterns compared to other fluorinated analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(pentafluorosulfanyl)-DL-phenylalanine, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution using DL-phenylalanine derivatives and pentafluorosulfanyl reagents. Key steps include protecting the amino and carboxyl groups to prevent side reactions. Purification involves reverse-phase HPLC with a C18 column and trifluoroacetic acid (0.1%)/acetonitrile gradient . Purity (>98%) is validated by LC-MS (electrospray ionization) and ¹⁹F-NMR to confirm the pentafluorosulfanyl group incorporation .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C/¹⁹F-NMR : To confirm structural integrity and quantify racemic composition.

- High-resolution mass spectrometry (HRMS) : For exact mass verification (e.g., ESI+ mode).

- Chiral HPLC : With a cellulose-based column (e.g., Chiralpak IC) to resolve D/L enantiomers .

- FT-IR : To detect functional groups like -NH₂ and -COOH .

Q. How does the pentafluorosulfanyl group influence the compound’s stability under physiological conditions?

- Methodological Answer : Stability is tested via accelerated degradation studies:

- pH-dependent stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; analyze degradation products via HPLC.

- Thermal stability : Thermogravimetric analysis (TGA) up to 300°C identifies decomposition points (e.g., 290°C for analogous dihydroxy-DL-phenylalanine) .

- The electron-withdrawing pentafluorosulfanyl group enhances hydrolytic stability compared to non-fluorinated analogs but may increase sensitivity to redox conditions .

Q. What preliminary assays are recommended to assess the compound’s biological activity?

- Methodological Answer :

- Enzyme inhibition assays : Test against carboxypeptidase A (target for D-phenylalanine’s enkephalin stabilization) using fluorogenic substrates .

- Neurotransmitter precursor activity : Measure L-enantiomer conversion to tyrosine/dopamine in neuronal cell cultures via LC-MS .

- Cytotoxicity screening : Use MTT assays in HEK-293 or SH-SY5Y cells to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved, and do the D/L forms exhibit divergent bioactivity?

- Methodological Answer :

- Chiral separation : Use preparative supercritical fluid chromatography (SFC) with a Chiralpak AD-H column and CO₂/ethanol mobile phase .

- Bioactivity comparison : Test enantiomers in:

- Opioid receptor binding assays (D-form’s proposed enkephalin stabilization).

- Dopamine synthesis rates (L-form’s role as a tyrosine precursor) .

Q. What computational strategies predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular docking : Simulate binding to carboxypeptidase A (PDB ID: 1CBX) using AutoDock Vina; focus on SF5 group’s electrostatic interactions.

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with observed IC₅₀ values in enzyme assays .

Q. How can contradictory data on the compound’s analgesic vs. neurotoxic effects be resolved?

- Methodological Answer : Design dose-response studies in dual models:

- In vivo analgesia : Mouse hot-plate test (2–50 mg/kg doses).

- Neurotoxicity screening : Measure glutamate excitotoxicity in primary cortical neurons via calcium imaging.

- Mechanistic overlap analysis : Use RNA-seq to identify pathways activated at therapeutic vs. toxic doses .

Q. What strategies enable the design of this compound derivatives as mechanistic probes?

- Methodological Answer :

- Isotopic labeling : Synthesize ¹³C/¹⁵N-labeled analogs for metabolic tracing (e.g., tyrosine conversion in brain slices).

- Photoaffinity tags : Introduce diazirine groups via EDC/NHS coupling for target identification via pull-down assays .

- Fluorescent derivatives : Attach BODIPY fluorophores to the para position for live-cell imaging of uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.